molecular formula C12H16N2O2 B1149236 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine CAS No. 1198355-99-5

2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine

Cat. No.: B1149236
CAS No.: 1198355-99-5
M. Wt: 220.26764
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is an organic compound with the molecular formula C12H16N2O2 It features a piperazine ring attached to a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane or ether and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition or activation of signaling pathways, which are crucial in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Contains a phenanthroimidazole moiety.

    5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde: Features an isoxazole ring.

Uniqueness

The uniqueness of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine lies in its specific combination of the piperazine ring and the dihydrobenzo[b][1,4]dioxin moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1198355-99-5

Molecular Formula

C12H16N2O2

Molecular Weight

220.26764

Synonyms

2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine

Origin of Product

United States

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